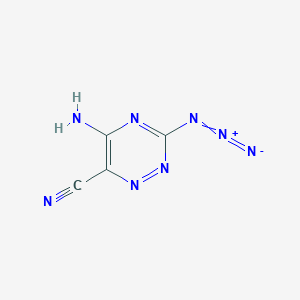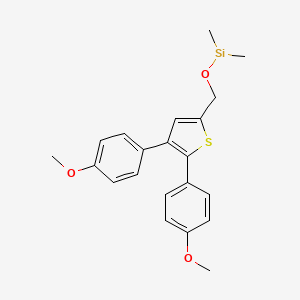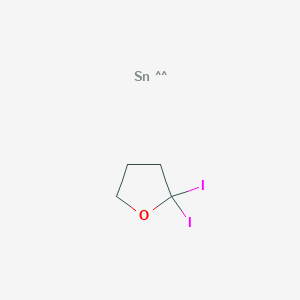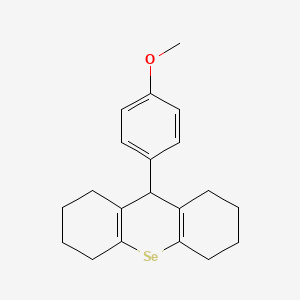
9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene is an organic compound that features a selenoxanthene core with a methoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene typically involves the reaction of selenoxanthene derivatives with 4-methoxyphenyl reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction, where 4-methoxyphenyl boronic acid is reacted with a selenoxanthene halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxanthene oxides.
Reduction: Reduction reactions can convert the compound into its corresponding selenoxanthene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include selenoxanthene oxides, reduced selenoxanthene derivatives, and substituted selenoxanthenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to bioactive molecules.
Wirkmechanismus
The mechanism of action of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene involves its interaction with specific molecular targets. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(4-methoxyphenyl)anthracene: This compound shares a similar methoxyphenyl substituent but has an anthracene core instead of a selenoxanthene core.
9-(4-Methoxyphenyl)-9H-xanthen-9-ol: This compound has a xanthenol core and forms inclusion compounds with various guests.
Uniqueness
The uniqueness of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene lies in its selenoxanthene core, which imparts distinct chemical and physical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
91681-82-2 |
|---|---|
Molekularformel |
C20H24OSe |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene |
InChI |
InChI=1S/C20H24OSe/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h10-13,20H,2-9H2,1H3 |
InChI-Schlüssel |
ZINQJRAXBPYVLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3)[Se]C4=C2CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


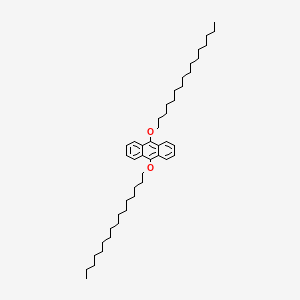
![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)

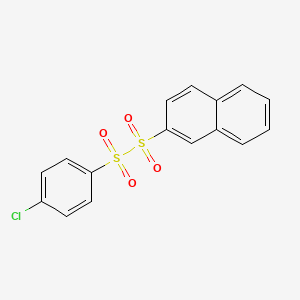
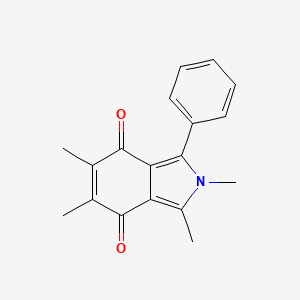

![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)
![5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one](/img/structure/B14372248.png)
![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)
